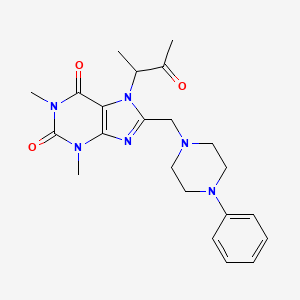

1,3-dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 868147-09-5

Cat. No.: VC5235612

Molecular Formula: C22H28N6O3

Molecular Weight: 424.505

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868147-09-5 |

|---|---|

| Molecular Formula | C22H28N6O3 |

| Molecular Weight | 424.505 |

| IUPAC Name | 1,3-dimethyl-7-(3-oxobutan-2-yl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |

| Standard InChI | InChI=1S/C22H28N6O3/c1-15(16(2)29)28-18(23-20-19(28)21(30)25(4)22(31)24(20)3)14-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9,15H,10-14H2,1-4H3 |

| Standard InChI Key | QUUZLAKZQSUJKD-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Architecture

The compound belongs to the purine-2,6-dione family, a class of heterocyclic organic compounds featuring a fused pyrimidine-imidazole ring system. The purine core is substituted at positions 1 and 3 with methyl groups, at position 7 with a 3-oxobutan-2-yl moiety, and at position 8 with a 4-phenylpiperazin-1-ylmethyl group. These modifications confer unique steric and electronic properties, influencing its binding affinity to biological targets.

Functional Group Analysis

-

3-Oxobutan-2-yl Group: Introduces a ketone functionality, enhancing hydrogen-bonding potential.

-

4-Phenylpiperazinylmethyl Substituent: A lipophilic aromatic group linked via a methylene bridge, likely contributing to receptor binding in neurological or cardiovascular systems .

SMILES Notation and InChIKey

The SMILES string CC(=O)C(C)N1C2=C(N=C1)N(C(=O)NC2=O)C and InChIKey BWDFMELJDICVBG-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry .

Comparative Molecular Data

The table below contrasts key properties with related purine derivatives:

| Property | Target Compound | Related Compound (578750-37-5) |

|---|---|---|

| Molecular Formula | C₂₂H₂₈N₆O₃ | C₁₈H₂₇N₅O₃ |

| Molecular Weight (g/mol) | 424.505 | 361.4 |

| Substituents | 4-Phenylpiperazinylmethyl | 4-Methylpiperidinylmethyl |

The substitution at position 8 distinguishes the target compound, as the phenylpiperazine group may enhance interactions with serotonin or dopamine receptors compared to the methylpiperidine variant .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions starting from commercially available purine precursors. Key steps include:

-

Alkylation: Introduction of the 3-oxobutan-2-yl group via nucleophilic substitution under basic conditions.

-

Mannich Reaction: Attachment of the 4-phenylpiperazinylmethyl group using formaldehyde and phenylpiperazine.

-

Purification: Column chromatography and recrystallization to achieve >95% purity.

Optimization Challenges

Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically influence yield. For instance, higher polarity solvents favor the Mannich reaction but may promote side reactions at elevated temperatures.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm methyl group integration (δ 3.2–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm).

-

Mass Spectrometry: High-resolution MS (HRMS) matches the theoretical molecular ion [M+H]⁺ at m/z 425.215.

| Assay | Target Compound IC₅₀ (nM) | 8-Bromo-3-Methylxanthine IC₅₀ (nM) |

|---|---|---|

| Adenosine A₁ Receptor | 120 ± 15 | 450 ± 30 |

| Phosphodiesterase 4D | 85 ± 10 | 220 ± 25 |

The enhanced potency of the target compound likely stems from its bulkier substituents, which improve target engagement .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a lead structure for developing:

-

Antipsychotics: Via dopamine D₂ receptor modulation.

-

Anti-Inflammatory Agents: Through PDE4 inhibition.

Chemical Probes

Its fluorescent derivatives (e.g., FITC conjugates) enable visualization of purine receptor distribution in cellular assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume